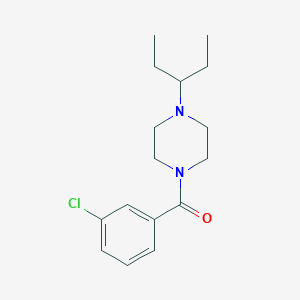

![molecular formula C18H26N2O4 B247941 Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247941.png)

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate, also known as EPHEDRINE, is a synthetic compound that belongs to the class of amphetamines. It is commonly used in the pharmaceutical industry as a nasal decongestant, bronchodilator, and appetite suppressant. EPHEDRINE is also used as a precursor in the synthesis of other drugs such as methamphetamine and MDMA.

Scientific Research Applications

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has been extensively studied for its pharmacological properties. It is commonly used in the pharmaceutical industry as a nasal decongestant, bronchodilator, and appetite suppressant. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate is also used in the treatment of hypotension, narcolepsy, and obesity. In addition, Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate is used as a precursor in the synthesis of other drugs such as methamphetamine and MDMA.

Mechanism of Action

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate acts as a sympathomimetic agent, which means it stimulates the sympathetic nervous system. It works by binding to and activating alpha and beta adrenergic receptors in the body. This leads to the release of norepinephrine and epinephrine, which increase heart rate, blood pressure, and bronchodilation. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate also stimulates the release of dopamine and serotonin, which contribute to its mood-enhancing effects.

Biochemical and Physiological Effects:

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and bronchodilation. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate also increases metabolic rate, which leads to increased energy expenditure and weight loss. It has been shown to enhance cognitive performance and improve physical endurance. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate can also cause adverse effects such as anxiety, insomnia, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has several advantages and limitations for lab experiments. It is a readily available compound that can be synthesized in large quantities. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has well-established pharmacological properties, which makes it a useful tool for studying the sympathetic nervous system. However, Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate can cause adverse effects such as cardiovascular complications, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate. One area of interest is the development of new drugs that target the sympathetic nervous system. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has been used as a template for the development of new drugs such as pseudoephedrine and phenylephrine. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate. This could lead to the development of new drugs with improved efficacy and safety profiles. Finally, there is a need for further research on the long-term effects of Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate use, particularly in the context of weight loss and obesity.

Synthesis Methods

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate can be synthesized by the reduction of ephedrone with lithium aluminum hydride or sodium borohydride. The reaction takes place in anhydrous ether or ethanol, and the resulting product is purified by recrystallization.

properties

Product Name |

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate |

|---|---|

Molecular Formula |

C18H26N2O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

ethyl 1-[3-(4-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C18H26N2O4/c1-3-24-18(22)14-8-11-20(12-9-14)13-10-17(21)19-15-4-6-16(23-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,19,21) |

InChI Key |

AKITXTIFYIUUKT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone](/img/structure/B247861.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247862.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(diphenylacetyl)piperazine](/img/structure/B247869.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B247872.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B247874.png)

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B247876.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247877.png)

![1-[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247878.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247879.png)

![1-[(3-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247880.png)

![Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247882.png)